2-(methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione
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Overview
Description
6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione typically involves the reaction of 2,4-dichloropyrimidine with sodium hydrosulfide and methylthiolate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine: Similar structure but lacks the mercapto group.
5-Chloro-2-(methylthio)pyrimidine: Contains a chlorine atom instead of a mercapto group.
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a hydroxy and carboxylic acid group.
Uniqueness
6-Mercapto-2-(methylthio)pyrimidine-4(3H)-thione is unique due to the presence of both mercapto and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6299-30-5 |
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Molecular Formula |
C5H6N2S3 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) |
InChI Key |
WQNCOHLSAQQMQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=S)N1)S |
Origin of Product |
United States |
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